molecular formula C14H8N2O4S B5591008 5,5'-sulfonylbis-1,3-benzoxazole

5,5'-sulfonylbis-1,3-benzoxazole

Cat. No. B5591008
M. Wt: 300.29 g/mol
InChI Key: MAQBFMOLBGSCQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives and sulfonyl compounds involves complex chemical reactions, including catalyzed cascade reactions and direct synthesis methods. For instance, a Rh(II)-catalyzed, denitrogenative reaction has been developed for the synthesis of structurally diverse tricyclic compounds, demonstrating the sequential formation of four new bonds: two C-N and two C-O bonds (Pal et al., 2019). Another example is the copper-catalyzed annulation of sulfonyl hydrazides with 1,3-enynes, achieving the formation of two C-N bonds and one C-C bond in one pot (Yao et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 5,5'-sulfonylbis-1,3-benzoxazole often involves complex arrangements of atoms and bonds, showcasing the importance of sulfonyl and benzoxazole moieties. These structures are elucidated using various spectroscopic methods, including NMR and mass spectrometry, to confirm the identity of synthesized compounds and to study their structural characteristics.

Chemical Reactions and Properties

Chemical reactions involving sulfonyl and benzoxazole derivatives are diverse and can lead to a wide range of products with different properties. Reactions such as Rh(II)-catalyzed transannulation (Lei et al., 2016) and metal-free denitrogenation processes (Gevondian et al., 2021) exemplify the versatility of these compounds in synthetic chemistry.

Mechanism of Action

While the specific mechanism of action for 5,5’-sulfonylbis-1,3-benzoxazole is not mentioned in the retrieved papers, benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, indicates that it is harmful if inhaled. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

properties

IUPAC Name

5-(1,3-benzoxazol-5-ylsulfonyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S/c17-21(18,9-1-3-13-11(5-9)15-7-19-13)10-2-4-14-12(6-10)16-8-20-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQBFMOLBGSCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)OC=N4)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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